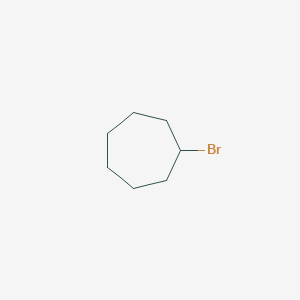

Bromocycloheptane

Beschreibung

Contextualization within Cycloalkane Chemistry

Cycloalkanes are saturated hydrocarbons featuring a ring of carbon atoms. lumenlearning.comma.edunih.govkau.edu.sa Unlike their acyclic counterparts, the reactivity and conformation of cycloalkanes are influenced by ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle, torsional strain from eclipsing interactions, and transannular strain from non-bonded interactions across the ring. kau.edu.sa Cycloheptane (B1346806), the parent of bromocycloheptane, is classified as a "common" ring, existing in a variety of flexible conformations, with the twist-chair being the most stable. lumenlearning.compharmablock.com The introduction of a bromine atom to the cycloheptane ring to form this compound introduces a site of reactivity and influences the conformational preferences of the seven-membered ring. slideshare.net This modification allows for the study of how a bulky and electronegative substituent impacts the intricate conformational landscape of a medium-sized ring.

Significance of this compound as a Research Subject

The significance of this compound in research stems from its utility as a model substrate for studying fundamental organic reactions. Its secondary alkyl halide structure allows for the investigation of competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways. lumenlearning.comucsb.edulibretexts.org The flexible nature of the seven-membered ring adds a layer of complexity, enabling researchers to probe the influence of conformation on reaction rates and product distributions. slideshare.net Furthermore, this compound serves as a valuable building block in organic synthesis, providing a cycloheptyl moiety for the construction of more complex molecules, some of which may have applications in medicinal chemistry and materials science. pharmablock.comacs.orgscientificupdate.com

Evolution of Research on Halogenated Cycloalkanes

The study of halogenated alkanes and cycloalkanes has a rich history, dating back to the 19th century with the development of organic chemistry. wou.edu Early research focused on the synthesis and basic reactivity of these compounds. wou.edu Over time, the focus shifted towards understanding the mechanisms of their reactions, with seminal work on nucleophilic substitution and elimination reactions laying the groundwork for modern organic chemistry. kau.edu.saucsb.edu The investigation of halogenated cycloalkanes, in particular, has provided crucial insights into the interplay between stereochemistry, conformation, and reactivity. slideshare.net The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, has further deepened our understanding of the structure and behavior of molecules like this compound. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bromocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXORFRCPXUORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062386 | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-35-5 | |

| Record name | Bromocycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptane, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOCYCLOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromocycloheptane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8AX2EKR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bromocycloheptane and Its Derivatives

Direct Bromination Approaches

Direct bromination of cycloheptane (B1346806) involves the reaction of cycloheptane with a brominating agent.

Radical-Mediated Bromination Pathways

Radical bromination of cycloalkanes, including cycloheptane, typically involves the reaction with bromine (Br₂) in the presence of light (hv) or a radical initiator. ontosight.aima.edu This process proceeds via a radical chain mechanism, consisting of initiation, propagation, and termination steps. ma.edulibretexts.org

In the initiation phase, the weak bond in the brominating agent (e.g., Br₂) undergoes homolytic cleavage to generate bromine radicals. ma.edulibretexts.org

Initiation: Br₂ + hv → 2 Br• ma.edulibretexts.org

The propagation steps involve the reaction of a bromine radical with the cycloalkane, abstracting a hydrogen atom to form a cycloalkyl radical and hydrogen bromide (HBr). ma.edulibretexts.org The cycloalkyl radical then reacts with another molecule of Br₂, generating the brominated product and regenerating a bromine radical, which continues the chain reaction. ma.edulibretexts.org

Propagation: Cycloheptane + Br• → Cycloheptyl• + HBr ma.edu Cycloheptyl• + Br₂ → Bromocycloheptane + Br• ma.edu

Termination steps occur when two radical species combine to form a stable, non-radical product, effectively ending the chain reaction. ma.edulibretexts.org

Termination: 2 Br• → Br₂ libretexts.org Cycloheptyl• + Br• → this compound libretexts.org 2 Cycloheptyl• → Bicycloheptane (or other dimerization products) libretexts.org

Radical bromination is known for its selectivity, favoring the substitution at positions that generate the most stable radical intermediate. pearson.com While cycloheptane has equivalent hydrogens, substituted cycloheptanes would exhibit regioselectivity based on radical stability (tertiary > secondary > primary). pearson.com

Electrophilic Bromination with Catalytic Systems

Electrophilic bromination typically involves the reaction of an aromatic ring with bromine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃. ualberta.capressbooks.pubmasterorganicchemistry.com These catalysts activate the bromine molecule, making it a stronger electrophile capable of reacting with the electron-rich aromatic system. ualberta.capressbooks.pubmasterorganicchemistry.com

While electrophilic aromatic substitution is a well-established reaction for aromatic rings, cycloalkanes like cycloheptane lack the pi electron system necessary for this type of reaction mechanism. ualberta.capressbooks.pub Therefore, direct electrophilic bromination of cycloheptane in the manner of aromatic systems with Lewis acid catalysts is not a primary synthetic route to this compound. The search results primarily discuss electrophilic bromination in the context of aromatic compounds. ualberta.capressbooks.pubmasterorganicchemistry.comresearchgate.netrsc.org

Conversion from Cycloheptanol (B1583049) Precursors

This compound can be synthesized from cycloheptanol through reactions that replace the hydroxyl group with a bromine atom. smolecule.com

Hydrogen Bromide Reaction Conditions

The reaction of alcohols with hydrogen bromide (HBr) is a common method for synthesizing alkyl bromides. For secondary alcohols like cycloheptanol, the reaction typically proceeds via an Sɴ1 mechanism under acidic conditions, although an Sɴ2 mechanism can also be relevant depending on the specific conditions.

In the Sɴ1 pathway, the alcohol is protonated by HBr, forming an oxonium ion. This is followed by the departure of water, generating a carbocation intermediate. The carbocation then reacts with bromide ion to yield the alkyl bromide.

Sɴ1 Mechanism (Illustrative for a secondary alcohol): Cycloheptanol + HBr ⇌ Cycloheptanol-H⁺ + Br⁻ Cycloheptanol-H⁺ → Cycloheptyl⁺ + H₂O Cycloheptyl⁺ + Br⁻ → this compound

The reaction conditions, such as temperature and concentration of HBr, influence the reaction rate and mechanism. High temperatures and concentrated HBr typically favor the reaction. chemicalbook.com

Phosphorus Tribromide Applications

Phosphorus tribromide (PBr₃) is another reagent used to convert alcohols to alkyl bromides. smolecule.comscribd.com This method is particularly useful for primary and secondary alcohols and generally proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.

The reaction of cycloheptanol with PBr₃ involves the initial formation of an intermediate phosphorus ester, followed by displacement of a phosphorus-containing leaving group by bromide.

Reaction with PBr₃ (Illustrative for a secondary alcohol): 3 Cycloheptanol + PBr₃ → 3 this compound + H₃PO₃

This method is often preferred over using HBr for certain alcohols due to potentially milder reaction conditions and higher yields, although the handling of PBr₃ requires care due to its reactivity and corrosive nature. chemicalbook.comscribd.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comacs.org Applying these principles to the synthesis of this compound involves considering factors such as atom economy, waste prevention, the use of safer solvents and reagents, and energy efficiency. vapourtec.comacs.orgsynthiaonline.com

For instance, improving atom economy means maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. vapourtec.comacs.org Utilizing catalytic methods where the catalyst is regenerated can also align with green chemistry principles by reducing the need for stoichiometric reagents. vapourtec.comacs.org

While specific detailed research findings on the "green" synthesis of this compound were not extensively found in the immediate search results, the general principles of green chemistry advocate for exploring alternative synthetic routes, reaction conditions, and reagents that minimize environmental impact. vapourtec.comsynthiaonline.compmarketresearch.comchemicalbook.com This could involve investigating biocatalytic approaches, reactions in alternative solvents (e.g., water or supercritical fluids), or the use of more benign brominating agents if feasible for cycloalkanes. vapourtec.comacs.orgsynthiaonline.com The development of more sustainable synthetic methods for intermediates like this compound is an ongoing area of research in organic chemistry. pmarketresearch.com

Advanced Synthetic Strategies for Functionalized Bromocycloheptanes

The synthesis of functionalized bromocycloheptanes presents unique challenges compared to simple this compound due to the need for regioselectivity and chemoselectivity in introducing both the bromine atom and other functional groups onto the seven-membered ring system. While direct bromination of substituted cycloheptanes can be employed, advanced strategies often involve multi-step sequences, utilizing various reaction types to achieve the desired substitution patterns and functionalities.

One approach involves the functionalization of a pre-formed this compound ring through methods like cross-coupling reactions. For instance, this compound can serve as a substrate in metal-catalyzed cross-coupling reactions to introduce aryl or alkenyl groups, leading to functionalized cycloheptane derivatives. Iron-catalyzed cross-coupling reactions have emerged as a significant tool for C-C bond formation, and while much attention has been given to coupling with organometallic reagents like Grignard reagents, the application to this compound specifically for introducing functional groups requires careful consideration of reaction conditions and catalyst systems to achieve high yields and selectivity. researchgate.netorganic-chemistry.org Research has explored the arylation of this compound with organoaluminate reagents under iron catalysis, highlighting the potential of using sustainable organometallic reagents in such transformations. researchgate.net

Another strategy involves the bromination of pre-functionalized cycloheptane precursors. This requires methods that can selectively introduce the bromine atom at a specific position on a ring that already bears other functional groups. Free radical halogenation, while useful for simple cycloalkanes, can be less selective with functionalized substrates. acs.org More controlled bromination methods, such as those employing specific brominating agents or catalytic systems, may be necessary to achieve the desired regioselectivity.

The synthesis of cycloheptane derivatives with multiple functional groups, including bromine, can also be approached through ring expansion or rearrangement strategies starting from smaller ring systems. While the provided search results focus more on ring contraction in cyclopentane (B165970) synthesis or the synthesis of cycloheptenes through carbomagnesiation of cycloalkynes, these highlight the complexity of constructing functionalized seven-membered rings and suggest that similar multi-step approaches could be adapted for the synthesis of functionalized bromocycloheptanes. ntu.ac.ukrsc.org For example, the synthesis of multisubstituted cycloalkenes through carbomagnesiation of strained cycloalkynes followed by reaction with electrophiles demonstrates a route to functionalized seven-membered rings, which could potentially be further transformed into brominated derivatives. rsc.org

Advanced strategies may also involve the use of specific reagents or catalytic systems that enable selective functionalization. Hypervalent iodine compounds, for instance, are valuable reagents for various oxidative functionalization reactions and are considered environmentally friendly. researchgate.net Transition-metal-catalyzed C-H functionalization is another powerful strategy for introducing functional groups directly onto a carbon skeleton, although applying this directly to introduce bromine or to functionalize a brominated cycloheptane requires specific catalysts and conditions. unipv.itnih.govbeilstein-journals.org Mechanochemical synthesis, a solvent-free or low-solvent approach, has also been explored for bromination reactions and C-H functionalization, potentially offering milder and more efficient routes to functionalized bromocycloheptanes. beilstein-journals.org

The synthesis of specific functionalized bromocycloheptanes, such as Methyl 1-bromocycloheptane-1-carboxylate, illustrates the need for tailored synthetic routes. This compound, for example, can be synthesized by reacting cyclohexanone (B45756) with bromine, followed by hydrolysis of the resulting ester, indicating a route that involves ring expansion or rearrangement from a six-membered ring precursor. biosynth.com

Research findings often detail specific reaction conditions, catalysts, and yields for the synthesis of functionalized cyclic systems. While direct data tables specifically for functionalized bromocycloheptanes were not extensively available in the search results, the general strategies employed for functionalizing cycloalkanes or synthesizing substituted seven-membered rings provide a basis for understanding the complexities involved.

Example of Potential Data Representation (Illustrative based on general search findings, not specific to bromocycloheptanes due to data limitations):

While specific detailed research findings with comprehensive data tables for the advanced synthesis of functionalized bromocycloheptanes were not found in the provided search results, the general principles and reactions discussed in the literature for related cycloalkane functionalization can be illustrated in a data table format. This table represents hypothetical data based on the types of reactions mentioned (e.g., cross-coupling, functionalization of cyclic systems) and is intended to demonstrate the format of data tables that would be relevant to this section if specific research data were available.

Table 1: Illustrative Examples of Functionalization Strategies for Cycloalkanes (Hypothetical Data)

| Starting Material | Reagents/Conditions | Product Type (Illustrative) | Yield (%) (Illustrative) | Key Functionalization |

| Cycloheptane Derivative with Leaving Group | Organometallic Reagent, Metal Catalyst | Aryl/Alkenyl Cycloheptane | 50-90 | C-C Coupling |

| Functionalized Cycloheptane | Brominating Agent, Catalyst | Brominated Functionalized Cycloheptane | 40-80 | C-H Bromination |

| Cyclohexanone Derivative | Bromine, Subsequent Steps | This compound Derivative | 30-70 | Ring Expansion/Functionalization |

The development of advanced synthetic strategies for functionalized bromocycloheptanes is an ongoing area within organic chemistry, driven by the potential applications of these compounds in various fields. Achieving control over regioselectivity and chemoselectivity remains a key challenge, and ongoing research explores novel reagents, catalysts, and reaction conditions to improve the efficiency and scope of these synthetic transformations.

Mechanistic Investigations of Bromocycloheptane Reactions

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For bromocycloheptane, both SN1 and SN2 mechanisms are potentially relevant, with their favorability depending on the reaction conditions. The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 pathway is a concerted process involving a backside attack by the nucleophile.

Stereochemical Outcomes in Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions of this compound depends on the mechanism followed. SN1 reactions typically proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This often leads to a mixture of retention and inversion of configuration at the carbon center, resulting in partial or complete racemization if the carbon is chiral. masterorganicchemistry.comutexas.edu

In contrast, SN2 reactions occur via a concerted backside attack of the nucleophile on the carbon bearing the leaving group. This backside attack leads to an inversion of configuration at the carbon center. utexas.eduyoutube.comwikipedia.org If this compound were substituted at a chiral carbon, an SN2 reaction would result in a product with the opposite stereochemistry of the starting material. The cyclic structure of cycloheptane (B1346806) can influence the accessibility of the backside of the carbon, potentially affecting the rate and feasibility of the SN2 reaction. Studies on similar cyclic systems, like bromocyclopentane (B41573) and bromocyclohexane (B57405), have shown that ring size and associated steric hindrance can impact SN2 reactivity. brainly.com Bromocyclopentane, with its smaller ring, undergoes SN2 reactions more readily than bromocyclohexane due to less steric hindrance. brainly.com While direct data for this compound's SN2 reactivity relative to cyclopentane (B165970) or cyclohexane (B81311) was not found in the provided snippets, the principle of steric hindrance influencing backside attack is relevant.

Computational Studies of Transition States in Substitution Reactions

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the transition states and energy profiles of chemical reactions, including nucleophilic substitution reactions of cycloalkyl halides. researchgate.netacs.org These studies can provide insights into the geometries and energies of transition states, helping to elucidate reaction mechanisms and explain observed reactivity and selectivity. ims.ac.jp

Computational studies can help to assess transition-state geometries and validate proposed mechanisms by combining kinetic data with computational modeling. For nucleophilic substitution reactions, computational approaches can model the transition states for both SN1 (involving carbocation formation) and SN2 (concerted) pathways. researchgate.net By calculating the activation energies for each pathway, computational studies can predict which mechanism is favored under specific conditions. While no specific computational studies on this compound were found in the provided results, computational chemistry is a recognized method for studying the transition states of nucleophilic substitution reactions in similar systems, such as benzyl (B1604629) bromides and halomethanes. researchgate.net These studies can reveal how factors like substituents and solvent effects influence the transition state structure and energy. researchgate.netacs.orgacs.org

Elimination Reaction Pathways (E1 and E2)

Elimination reactions of this compound result in the formation of cycloheptene (B1346976) through the removal of HBr. Similar to substitution, elimination can occur via two main mechanisms: E1 and E2. The E1 mechanism is a two-step process involving a carbocation intermediate, while the E2 mechanism is a concerted process requiring an anti-periplanar arrangement of the leaving group and a beta-hydrogen. iitk.ac.inchemicalnote.com

Competition with Substitution Reactions

Nucleophilic substitution and elimination reactions often compete with each other, as they can share the same starting materials and sometimes even intermediates (in the case of SN1 and E1). libretexts.orgucalgary.careddit.com The competition between these pathways for this compound is influenced by several factors, including the nature of the attacking reagent (nucleophile or base), the solvent, and the temperature.

Strong bases tend to favor elimination (E2) by abstracting a beta-hydrogen. libretexts.orgucalgary.ca Strong nucleophiles that are weak bases favor substitution (SN2). libretexts.org For secondary halides like this compound, both SN2 and E2 are possible, and the reaction conditions dictate the major pathway. libretexts.org Increasing the temperature generally favors elimination over substitution due to the more favorable entropy change associated with elimination (formation of two products instead of one). ucalgary.cachemguide.co.uk Polar protic solvents, which favor SN1, can also lead to E1 products as E1 and SN1 reactions share a common carbocation intermediate and often compete. libretexts.orgreddit.com Polar aprotic solvents, which favor SN2, can also favor E2 under appropriate basic conditions. iitk.ac.inucalgary.ca

The concentration and strength of the base/nucleophile are critical. A higher concentration of a strong base will favor E2. chemguide.co.uk Steric hindrance in the base or the substrate can also influence the competition, with increasing steric hindrance tending to favor elimination over substitution. ucalgary.ca

Regioselectivity and Stereoselectivity in Alkene Formation

Elimination reactions of this compound can potentially yield cycloheptene. Regioselectivity refers to the formation of one constitutional isomer over others when multiple beta-hydrogens are available. In simple acyclic systems, E2 reactions often follow Zaitsev's rule, favoring the formation of the more substituted (and generally more stable) alkene. iitk.ac.insaskoer.calibretexts.org However, in cyclic systems like cycloheptane, conformational requirements for the E2 transition state (anti-periplanar geometry of the leaving group and beta-hydrogen) can influence regioselectivity. libretexts.orgchemistrysteps.com

Stereoselectivity refers to the preferential formation of one stereoisomer (e.g., cis or trans) over another. E2 reactions are generally stereoselective, often favoring the formation of the more stable trans-alkene where possible, due to the anti-periplanar transition state geometry. iitk.ac.insaskoer.cachemistrysteps.com The cyclic structure of cycloheptane and its conformational preferences will dictate which beta-hydrogens can achieve an anti-periplanar relationship with the bromine atom, thereby influencing both the regiochemical and stereochemical outcomes of E2 eliminations. While cycloheptene does not exhibit cis/trans isomerism due to the ring size, substituted cycloheptanes undergoing elimination could show stereoselectivity if chiral centers are involved. The anti-periplanar requirement means that the specific conformation of this compound in the transition state is crucial for the E2 reaction to occur efficiently. saskoer.cachemistrysteps.com

E1 reactions, proceeding through a carbocation, are generally less regioselective and stereoselective than E2 reactions because the leaving group has already departed before the beta-hydrogen is removed. libretexts.org The regioselectivity in E1 reactions typically follows Zaitsev's rule, leading to the most substituted alkene. libretexts.org

The conformational flexibility of the seven-membered ring of this compound adds complexity to predicting the exact regiochemical and stereochemical outcomes compared to smaller rings like cyclohexane, where chair conformations and axial/equatorial preferences are more rigid.

Compound Table

| Compound Name | PubChem CID |

| This compound | 13620 |

| Cycloheptene | 8024 |

| Water | 962 |

| Methanol | 887 |

| Dimethyl sulfoxide | 679 |

| N,N-Dimethylformamide | 8029 |

| Acetone | 180 |

| Hydrogen bromide | 260 |

Data Tables

While specific quantitative data for this compound reactions was not extensively available in the provided search results, the general trends observed for nucleophilic substitution and elimination reactions of alkyl halides, particularly secondary ones and cyclic systems, can be illustrated in representative data tables based on the search findings.

Table 1: General Solvent Effects on SN1 vs SN2 Rates dalalinstitute.comspcmc.ac.innowgongcollege.edu.inpdx.edu

| Solvent Type | SN1 Rate | SN2 Rate | Notes |

| Polar Protic | Favored | Hindered | Stabilizes carbocation, solvates Nu |

| Polar Aprotic | Hindered | Favored | Poor solvation of anion, enhances Nu |

Note: This table illustrates general trends and specific rates will vary depending on the reactants.

Table 2: Factors Favoring Substitution vs. Elimination libretexts.orgucalgary.calibretexts.orgchemguide.co.uk

| Factor | Favors Substitution (SN1/SN2) | Favors Elimination (E1/E2) |

| Nature of Reagent | Strong Nucleophile, Weak Base | Strong Base, Poor Nucleophile |

| Substrate Structure | Less hindered (for SN2) | More hindered (for E2) |

| Temperature | Lower | Higher |

| Solvent (Polarity/Protic) | Polar Aprotic (for SN2), Polar Protic (for SN1) | Polar Protic (for E1), can be Polar Aprotic (for E2) |

| Concentration of Base | Lower | Higher |

Note: These are general guidelines, and the specific outcome for this compound will depend on the combination of factors.

Role of Carbocation Intermediates in E1 Pathways

E1 elimination reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. saskoer.calibretexts.orgmasterorganicchemistry.com The first step is the unimolecular ionization of the alkyl halide, where the leaving group departs, generating a carbocation. saskoer.calibretexts.orgmasterorganicchemistry.comucsd.edu This step is typically the slowest and rate-determining step of the reaction. saskoer.caucsd.edu Following carbocation formation, a base abstracts a proton from an adjacent carbon, leading to the formation of a new pi bond and the alkene product. saskoer.calibretexts.org

For this compound, the departure of the bromide ion would generate the cycloheptyl carbocation. The stability of carbocations generally follows the trend: tertiary > secondary > primary, with resonance stabilization also playing a significant role. organicchemistrytutor.com Cycloalkyl carbocations exhibit varying stabilities depending on the ring size. While cyclohexyl cation is considered relatively stable due to hyperconjugation and favorable ring strain, the cycloheptyl cation's stability is influenced by ring strain and conformational flexibility. quora.comstackexchange.comechemi.comquora.com Ring expansion rearrangements can occur in carbocations to relieve strain or form a more stable carbocation, such as the expansion of a cyclohexylmethyl carbocation to a cycloheptyl carbocation, although the reverse (cycloheptyl to cyclohexylmethyl) is less favorable due to ring strain differences. organicchemistrytutor.comstackexchange.com The strain energy of cycloheptane is higher than that of cyclohexane, suggesting that forming a cycloheptyl cation from a system that could rearrange to a cyclohexyl system is less likely. stackexchange.com

Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have gained prominence as cost-effective and less toxic alternatives to precious metal catalysis for forming carbon-carbon bonds. nih.govnih.govchinesechemsoc.orgthegoodscentscompany.comacs.org These reactions often involve the coupling of alkyl halides, such as this compound, with organometallic reagents. nih.govnih.govthegoodscentscompany.comchinesechemsoc.orgmdpi.comthieme-connect.denih.govacs.orgresearchgate.net

Mechanistic investigations into iron-catalyzed cross-coupling are complex due to the potential for multiple iron oxidation states and paramagnetic species. nih.govnih.gov Various redox couples, including Fe(-II)/Fe(0), Fe(0)/Fe(II), Fe(I)/Fe(III), and Fe(II)/Fe(III), have been proposed to be involved in catalytic cycles. nih.govnih.gov Unlike palladium catalysis, which typically proceeds via oxidative addition followed by transmetalation and reductive elimination, iron-catalyzed systems often initiate with transmetalation to form an organoiron species, which then reacts with the electrophile. nih.gov

Single electron transfer (SET) pathways are frequently implicated in iron-catalyzed cross-coupling reactions, particularly in the activation of alkyl halides. nih.govchinesechemsoc.orgchinesechemsoc.orgmdpi.comacs.orgmdpi.comresearchgate.netbeilstein-journals.org In a SET mechanism, an organoiron species can abstract the halogen atom from the alkyl halide, generating an alkyl radical intermediate and an iron species in a higher oxidation state. nih.govthieme-connect.deresearchgate.netresearchgate.net This radical can then participate in subsequent steps, such as radical rebound with an iron center to form the cross-coupled product. nih.gov Computational studies have supported SET pathways for the reaction of iron species with alkyl bromides. chinesechemsoc.orgchinesechemsoc.orgmdpi.comrsc.org

Several catalytic cycles involving different iron oxidation states have been proposed for iron-catalyzed cross-coupling. A Fe(I)/Fe(II)/Fe(III) cycle has been suggested, particularly in reactions involving alkyl halides. chinesechemsoc.orgchinesechemsoc.orgmdpi.comresearchgate.netillinois.edu In one proposed Fe(I)/Fe(II)/Fe(III) mechanism, an iron(I) species activates the C-Br bond of the haloalkane, leading to the generation of an alkyl radical and an iron(II) species. mdpi.com Another iron species, potentially iron(II), can then trap the alkyl radical to form an iron(III) species, from which reductive elimination yields the cross-coupled product and regenerates the iron(I) species. mdpi.com This cycle involves the generation and propagation of alkyl radical intermediates. mdpi.com

Other proposed cycles include Fe(II)/Fe(III) manifolds, which also involve radical intermediates. nih.govnih.govacs.orgacs.org The specific cycle in operation can depend on the reaction conditions, the nature of the catalyst, ligands, and the organometallic reagent used. nih.govnih.govnih.gov

Ligands and additives play crucial roles in influencing the reactivity and selectivity of iron-catalyzed cross-coupling reactions. nih.govthegoodscentscompany.comthieme-connect.denih.govresearchgate.netnih.goviucr.org N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used additive that has been shown to improve yields and suppress side reactions like β-hydrogen elimination in the cross-coupling of alkyl halides with Grignard reagents. thieme-connect.denih.goviucr.org

The precise role of TMEDA is still a subject of investigation, with debate surrounding whether it acts as a ligand coordinating directly to the iron center, interacts with the metal cation (e.g., Mg²⁺ from Grignard reagents), or serves another function. thegoodscentscompany.comnih.govresearchgate.netnih.goviucr.org Studies suggest that TMEDA can influence iron speciation and the formation of catalytically active intermediates. nih.govnih.govnih.goviucr.org TMEDA-ligated iron intermediates have been identified and implicated in the catalytic cycle, potentially facilitating selective product formation. nih.govacs.org Computational studies have also explored the role of TMEDA-bound iron intermediates in the reaction pathways, suggesting they can be responsible for the formation of both desired cross-coupled products and byproducts. acs.org

Besides TMEDA, other ligands such as N-heterocyclic carbenes (NHCs) and bisphosphines have been successfully employed in iron-catalyzed cross-coupling, enabling challenging transformations. nih.govnih.govthegoodscentscompany.comresearchgate.netjst.go.jp These ligands can stabilize different iron oxidation states and influence the reaction pathway. nih.govnih.govjst.go.jp

Arylation Reactions with Organometallic Reagents (e.g., Organoaluminates, Grignard Reagents)

This compound can undergo arylation reactions through iron-catalyzed cross-coupling with various organometallic reagents, including Grignard reagents and organoaluminates. nih.govnih.govthegoodscentscompany.comchinesechemsoc.orgmdpi.comthieme-connect.denih.govacs.orgresearchgate.net Grignard reagents (RMgX) are common nucleophilic partners in these reactions, readily prepared from alkyl or aryl halides and magnesium. nptel.ac.inlibretexts.orgmasterorganicchemistry.com They are highly reactive due to the polar carbon-magnesium bond, behaving as carbanions. nptel.ac.inlibretexts.orgmasterorganicchemistry.com

Iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents is a significant method for forming C(sp²)-C(sp³) bonds. nih.govacs.orgthieme-connect.denih.gov Studies have demonstrated the coupling of this compound with aryl Grignard reagents catalyzed by iron complexes, sometimes in the presence of additives like TMEDA. nih.govthieme-connect.denih.govacs.org

Organoaluminate reagents are another class of organometallic compounds that can be utilized in cross-coupling reactions. While less common than Grignard reagents, they can also serve as nucleophilic partners for the arylation of alkyl halides like this compound under appropriate catalytic conditions. researchgate.net The use of different organometallic reagents can influence the reaction mechanism and efficiency.

Data Table: Selected Examples of Iron-Catalyzed Cross-Coupling of this compound

| Electrophile | Nucleophile (Organometallic Reagent) | Catalyst System | Additive | Product | Notes | Source |

| This compound | Phenyl Grignard reagent | Discrete iron(II)-NHC complexes | None | Phenylcycloheptane | Catalyst efficacy demonstrated. | nih.gov |

| This compound | Phenylmagnesium bromide | Iron catalyst | TMEDA | Phenylcycloheptane | DFT studies investigated the role of TMEDA. Favored pathway identified. | acs.org |

| This compound | Organoaluminate reagent | Iron catalyst | Not specified | Arylcycloheptane | Arylation demonstrated. | researchgate.net |

| This compound | Mesityl Grignard reagent | (SciOPP)Fe(II) bishalide precatalyst | None | Mesitylcycloheptane | Reactivity studies of phenylated iron(II)-SciOPP species. | nih.gov |

Competition with Beta-Hydrogen Elimination in Cross-Coupling

In cross-coupling reactions involving alkyl halides like this compound, a significant competing pathway is beta-hydrogen elimination, which leads to the formation of the corresponding alkene (cycloheptene) as a byproduct. This competition is a key challenge in developing efficient cross-coupling methodologies for non-activated alkyl halides, as they are prone to undergo this elimination reaction. nih.govsemanticscholar.org

Density Functional Theory (DFT) calculations have been employed to explore the plausible reaction pathways in the cross-coupling of this compound with aryl metal reagents catalyzed by iron-phosphine complexes, specifically using FeBrPh(SciOPP). nih.govuniv-poitiers.frnih.gov These studies explicitly examined the competition between the desired cross-coupling and the undesired beta-hydrogen elimination. nih.govsemanticscholar.orguniv-poitiers.frnih.gov

Radical Reaction Pathways

Radical pathways are central to the reactivity of this compound under various conditions, particularly in the presence of transition metal catalysts or other radical initiators. The generation and fate of cycloheptyl radical intermediates, as well as halogen atom abstraction processes, are critical aspects of these mechanisms.

Generation and Fate of Cycloheptyl Radical Intermediates

The generation of cycloheptyl radicals from this compound is a crucial step in several reaction mechanisms, notably in some transition-metal-catalyzed cross-coupling reactions. In iron-catalyzed systems, the activation of the carbon-bromine bond of this compound by a low-valent iron species, such as iron(I), is proposed to initiate the radical pathway, leading to the formation of the cycloheptyl radical. nih.govsemanticscholar.org This process often involves a single electron transfer or a halogen atom abstraction event. nih.govsemanticscholar.orgresearchgate.net

Once generated, the cycloheptyl radical can undergo various transformations. In the context of iron-catalyzed cross-coupling, the cycloheptyl radical is typically trapped by another metal species, often an iron(II) complex, to form a transient organometallic intermediate, such as an iron(III) species. nih.govsemanticscholar.org This intermediate then proceeds to form the carbon-carbon bond of the cross-coupled product. nih.govsemanticscholar.org The efficiency of this trapping step relative to other radical fates, such as hydrogen atom abstraction or radical-radical coupling (dimerization), is crucial for achieving high yields of the desired product. Radical clock experiments and trapping experiments using radical scavengers can provide experimental evidence for the involvement and lifetime of these radical intermediates. researchgate.netutexas.eduacs.org The behavior of radicals, including their potential to escape a "solvent cage" and undergo reactions in the bulk solution, is a general consideration in radical chemistry. utexas.edu

Halogen Atom Abstraction Processes

Halogen atom abstraction (XAT) is a fundamental elementary step in many radical reactions, serving as a common method for generating carbon-centered radicals from organic halides. nih.govrsc.orgresearchgate.netiu.edu In the case of this compound, the abstraction of the bromine atom leads directly to the formation of the cycloheptyl radical. This process can be initiated by various species with sufficient radical character or reducing power.

In some transition-metal-catalyzed reactions, a low-valent metal species, such as iron(I) or nickel(I), can facilitate the abstraction of the halogen atom from this compound. nih.govsemanticscholar.orgnih.gov This is often depicted as a single-electron transfer followed by fragmentation or a concerted halogen-atom transfer. nih.gov The ease of halogen atom abstraction is influenced by the nature of the halogen (with C-Br bonds being weaker than C-Cl bonds, for instance) and the stability of the resulting carbon radical. nih.govresearchgate.net

Conformational Analysis of Bromocycloheptane

Ring Strain and Conformational Preferences

Cycloheptane (B1346806), the parent ring system of bromocycloheptane, is a seven-membered ring that experiences ring strain. This strain arises from a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (repulsive interactions between atoms across the ring) researchgate.netlibretexts.orgwikipedia.org. Unlike the relatively strain-free cyclohexane (B81311) chair conformation with ideal tetrahedral bond angles and staggered hydrogens, cycloheptane's larger size and flexibility allow it to adopt various puckered conformations to minimize these strains researchgate.netlibretexts.orglibretexts.org.

While a planar cycloheptane ring would exhibit significant angle strain due to deviation from the ideal 109.5° bond angle, puckering helps alleviate this wikipedia.orgchemistrysteps.com. However, complete staggering of all hydrogens, as seen in the cyclohexane chair, is not possible in cycloheptane, leading to residual torsional strain researchgate.netlibretexts.org. Transannular strain, which is negligible in cyclohexane, becomes a significant factor in medium-sized rings like cycloheptane due to the closer proximity of hydrogens (or substituents) across the ring researchgate.netlibretexts.org.

The interplay of these strains dictates the conformational preferences of cycloheptane. The ideal tetrahedral bond angle of 109.5° is only achieved in the chair conformation of cyclohexane; other cycloalkanes deviate from this ideal wikipedia.org. Cycloheptane is not strain-free and undergoes pseudorotation, a process where the ring interconverts between various low-energy conformers without passing through high-energy planar states researchgate.net.

Theoretical Predictions of Stable Conformations (e.g., Twist-Chair, Chair)

Theoretical studies using computational methods like ab initio and Density Functional Theory (DFT) calculations have been instrumental in predicting the stable conformations of cycloheptane and its derivatives researchgate.netacs.org. For cycloheptane, the chair and boat conformations are generally not stable energy minima but rather transition states connecting more stable conformers researchgate.net. Instead, the most stable conformers are typically found within the "chair family" and "boat family" of conformations, which are interconvertible through pseudorotation scispace.com.

The twist-chair conformation is theoretically predicted to be the most stable conformer for cycloheptane libretexts.orgresearchgate.netscispace.com. This conformation is characterized by a C₂ axis of symmetry scispace.com. The chair conformation, with a Cₛ plane of symmetry, is often found to be a higher-energy form or a transition state in the pseudorotation pathway researchgate.netresearchgate.netscispace.com. Other possible conformations include the boat and twist-boat, with the twist-boat (possessing a C₂ axis of symmetry) generally being more stable than the boat form (with a Cₛ plane of symmetry) within the boat family scispace.com.

Theoretical calculations on cycloheptane and its derivatives consistently indicate that twist-chair conformations are stable energy minima, while chair forms often represent transition states researchgate.net. For instance, a study on various seven-membered rings, including cycloheptane, found that twist-chair conformers were lower in energy than their corresponding boat and chair conformations across different levels of theory researchgate.net.

Influence of Bromine Substituent on Ring Dynamics

The introduction of a bromine substituent into the cycloheptane ring, forming this compound, perturbs the conformational landscape and influences the ring dynamics. The bromine atom, being relatively bulky, introduces steric interactions that can affect the relative energies and populations of the various conformers.

While specific detailed research findings solely focused on the influence of a bromine substituent on the dynamics of the cycloheptane ring in this compound were not extensively detailed in the search results, general principles from conformational analysis of substituted cycloalkanes can be applied fiveable.melibretexts.org. Substituents on rings prefer positions that minimize steric strain, particularly 1,3-diaxial interactions in cyclohexane systems libretexts.orgfiveable.melibretexts.org. Although cycloheptane has a different conformational flexibility and lacks the rigid axial/equatorial positions of the cyclohexane chair, the principle of minimizing steric repulsion from bulky groups still applies.

Theoretical studies on substituted cycloheptanes often explore the relative stabilities of conformers with the substituent in different positions (e.g., pseudoaxial vs. pseudoequatorial in twist-chair or related forms) acs.org. For example, in bromocycloheptene, low-energy conformations were found where the bromine substituent was either pseudoaxial or pseudoequatorial, and these different conformers exhibited different reactivities in a rearrangement reaction acs.orgnih.gov. This suggests that the position of the bromine atom significantly impacts the molecule's structure and potential reactivity.

The presence of the bromine atom can influence the energy barriers for conformational interconversion (pseudorotation) within the cycloheptane ring. Studies on other substituted cyclic systems, such as bromocyclopentane (B41573), have shown that the position of the bromine atom (axial vs. equatorial) affects the relative stability of conformers and influences the pseudorotational potential researchgate.net. Similar effects are expected in this compound, where the bromine substituent would likely favor conformations that minimize unfavorable steric interactions with other parts of the ring.

Computational studies, such as DFT calculations, can be used to model the potential energy surface of this compound and predict the relative stabilities of conformers with the bromine in different positions, as well as the energy barriers for interconversion acs.orgnih.gov. These studies can provide detailed insights into how the bromine substituent influences the dynamic behavior of the seven-membered ring.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique utilized for the determination of molecular structure, connectivity, and relative stereochemistry. rsc.orgescholarship.org For cyclic molecules such as bromocycloheptane, NMR is particularly valuable in studying conformational analysis due to the sensitivity of nuclear spins to their local chemical environment, which is influenced by molecular conformation. nih.govrsc.org Studies on cycloalkanes up to C20H40 have demonstrated the utility of comparing theoretical and experimental 13C NMR spectra for deducing contributing molecular conformations in solution. nih.gov While specific detailed 1H and 13C NMR spectral assignments for this compound were not found in the immediate search, NMR has been used in the analysis of reactions involving this compound, indicating its applicability. rsc.orgchemicalbook.com Related cyclic halides, such as bromocyclopentane (B41573), have well-documented 1H and 13C NMR spectra, which provide a basis for understanding the expected spectral features of this compound. nih.govchemicalbook.com

Deuterium (B1214612) Labeling for Mechanistic Studies and NMR Analysis

Deuterium labeling involves the selective replacement of hydrogen atoms with deuterium (²H) isotopes within a molecule. This technique is widely used in conjunction with NMR spectroscopy for mechanistic studies, metabolic tracking, and analytical purposes. clearsynthdeutero.comacanthusresearch.commdpi.commdpi.com The presence of deuterium can simplify 1H NMR spectra by removing signals from labeled positions and can be directly observed using ²H NMR spectroscopy. chemicalbook.comnumberanalytics.com Deuterium labeling acts as a tracer to investigate various chemical and biochemical processes, allowing researchers to track the movement and transformation of molecules and probe reaction pathways. acanthusresearch.com While specific studies on deuterium-labeled this compound were not found, the principles established with other deuterated compounds, such as bromocyclopentane-d9, highlight the potential for using deuterium labeling to study reaction mechanisms involving this compound or to aid in the assignment of complex NMR spectra by simplifying coupling patterns. clearsynthdeutero.com

Advanced NMR Techniques for Structural Dynamics

Advanced NMR techniques provide detailed insights into molecular structure, dynamics, and interactions. rsc.orgescholarship.orgmdpi.com For flexible cyclic systems like cycloheptane (B1346806) derivatives, these techniques are essential for understanding their conformational dynamics in solution. nih.govrsc.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly useful for establishing connectivity between atoms and resolving overlapping signals that can arise from conformational flexibility. nih.govmestrelab.comspectrabase.com Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space correlations, which are dependent on the molecule's conformation and can help in elucidating preferred conformers and their dynamics. The application of such advanced NMR methods to this compound would allow for a detailed analysis of its conformational landscape and the interconversion between different conformers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups, bond strengths, and molecular structure. core.ac.ukcapes.gov.brcdnsciencepub.comresearchgate.net These techniques are complementary, as IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. capes.gov.brcdnsciencepub.com

A gas-phase IR spectrum for this compound (Cycloheptane, bromo-) is available, providing a "chemical fingerprint" of the molecule in this phase. nist.gov While a detailed peak assignment requires further analysis, the spectrum shows absorption bands corresponding to the various stretching and bending vibrations of the C-H and C-C bonds within the cycloheptane ring, as well as vibrations involving the C-Br bond. nist.gov

Although a specific Raman spectrum for this compound was not found, Raman spectroscopy is applicable to cyclic compounds and their halogenated derivatives. Studies on related molecules like bromocyclopentane and cycloheptane derivatives have utilized Raman spectroscopy to investigate molecular structure and conformational properties. nih.govreferencecitationanalysis.comacs.org A Raman spectrum of this compound would provide complementary vibrational information to the IR spectrum, particularly regarding symmetric vibrations and ring deformations that may be weak or absent in the IR spectrum.

Electron Diffraction Studies

Electron diffraction is a technique used to determine the molecular structure and conformational composition of molecules in the gas phase. chemicalbook.comnumberanalytics.com By analyzing the diffraction pattern produced when a beam of electrons passes through a gaseous sample, information about interatomic distances and bond angles can be obtained. This is particularly useful for studying the conformations of flexible rings like cycloheptane.

An electron diffraction study of cycloheptane itself in the gas phase revealed a mixture of twist-chair and chair conformations, with the twist-chair being the predominant form at 310°K. researchgate.net Electron diffraction has also been applied to study the molecular structure and pseudorotational motion of bromocyclopentane. While a specific electron diffraction study of this compound was not found, the technique is well-suited for investigating the gas-phase conformational preferences and structural parameters of this molecule, providing valuable experimental data for comparison with computational studies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their properties. It has been applied to bromocycloheptane and related cycloheptane (B1346806) derivatives to understand various aspects of their behavior. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govsigmaaldrich.com

Investigation of Structural Reactivity and Stability

Computational studies using DFT and other quantum chemical methods like MP2 and ωB97XD have investigated the structural reactivity and stability of this compound alongside other halogenated cycloheptanes and heterocyclic derivatives. nih.govresearchgate.netnih.govresearchgate.netacs.orgacs.orgresearchgate.net These studies aim to understand how the bromine substituent affects the cycloheptane ring's characteristics. The conformational properties of ring compounds, such as cycloalkanes, significantly influence their stability and reactivity. aip.org Investigating conformational processes like ring inversion and pseudorotation is crucial for an in-depth conformational analysis. aip.org

Exploration of Reaction Pathways and Transition States

DFT calculations have been employed to explore the plausible reaction pathways and transition states involving this compound, particularly in catalyzed cross-coupling reactions. For instance, DFT has been used to examine the reaction of this compound with an iron-phosphine complex, FeBrPh(SciOPP), in the context of cross-coupling reactions with aryl Grignard reagents. nih.govnih.govresearchgate.netmdpi.com These studies have helped elucidate the detailed molecular mechanism, proposing Fe(I)/Fe(II)/Fe(III) pathways involving the generation and propagation of alkyl radical intermediates. nih.govnih.govmdpi.com Competitive pathways, such as β-hydrogen elimination, have also been examined using DFT to understand the selectivity of these reactions. nih.govmdpi.com

Charge Distribution Analysis (e.g., CHELPG, ADCH)

Analyzing the charge distribution within a molecule is essential for understanding its electrostatic potential and how it might interact with other species. Methods like CHELPG (CHarges from ELectrostatic Potentials using a Grid-based method) and ADCH (Atomic Dipole Corrected Hirshfeld Charges) are used to scrutinize the charge distribution in molecules. nih.govnih.govresearchgate.netacs.orgacs.orgsobereva.comstackexchange.com These population analysis methods have been applied to this compound and related compounds to assess how the bromine substituent influences the charge distribution across the cycloheptane ring. nih.govnih.govresearchgate.netacs.orgacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to understand the bonding nature, hyperconjugative interactions, and charge transfer within a molecule. It involves transforming the molecular wavefunction into localized orbitals corresponding to Lewis structures (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals). nih.govnih.govresearchgate.netacs.orgacs.orgugm.ac.idwisc.eduuni-muenchen.de By examining the interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs, the energetic importance of charge transfer and resonance effects can be estimated using second-order perturbation theory. uni-muenchen.de NBO analysis has been utilized in computational studies of this compound to reveal intramolecular interactions, such as donor-acceptor interactions between the bromine substituent and the cycloalkane ring. nih.govnih.govresearchgate.netacs.orgacs.org

Independent Gradient Model (IGM) for Noncovalent Interactions

The Independent Gradient Model (IGM) is a computational tool used to identify and quantify molecular interactions, ranging from non-covalent to covalent bonding. nih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.netuniv-reims.fr The IGM approach, particularly the IGM-δg method, relies on the electron density gradient to reveal interaction regions in real space. researchgate.netuniv-reims.fr It can distinguish between intramolecular and intermolecular interactions and different types of interactions like hydrogen bonding and van der Waals forces. univ-reims.fr IGM analysis has been applied to this compound and its derivatives to investigate intramolecular weak interactions involving the bromine substituent and the cycloheptane ring. nih.govnih.govresearchgate.netacs.orgacs.org This method provides a visual and quantitative understanding of these interactions. researchgate.netuniv-reims.fr

Strain Energy Calculations

Strain energy is a key concept in understanding the stability of cyclic molecules. It represents the excess energy of a cyclic compound compared to a hypothetical acyclic analog, arising from deviations in bond angles (angle strain), torsional angles (torsional strain), and transannular interactions (van der Waals strain). Computational methods are frequently used to calculate and analyze the contributions to the total strain energy in cyclic systems like cycloheptane derivatives.

Studies utilizing appropriate quantum chemical calculations, including ab initio (MP2) and meta-hybrid (M06-2X) functional methods, have investigated the strain effect as a major determinant in the energy balance of cyclic molecules, including this compound. acs.orgnih.gov Ring strain energies and the validation of spectroscopic specificities have been considered in relation to X-ray crystallographic data. acs.orgnih.gov For cycloheptane and its derivatives, including this compound, the strain effect is acknowledged as a significant factor influencing their energy balance. acs.orgnih.gov

In one study, the calculated strain energy for related seven-membered rings was observed to be 6.38 kcal/mol from MP2 calculations and 5.69 kcal/mol with the M06-2X functional. nih.gov These results are comparable to other reports on the strain energies of cyclic molecules. nih.gov The influence of substitution with halogen atoms, such as bromine in this compound, is considered minimal compared to the effect of heteroatoms on the cycloheptane ring. nih.gov The calculated C-C-C bond angles around the halo-substituted derivatives like this compound were found to be within 113.43–113.73°, which is significantly higher than the ideal 109.5° expected for an sp³-hybridized carbon atom, indicating a deviation from ideal geometry due to torsional and angle strain. nih.gov

Ab Initio Methods (e.g., MP2)

Ab initio quantum chemistry methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only physical constants and the number and positions of electrons as input. wikipedia.org These methods are used to predict various chemical properties, including energies and molecular structures. wikipedia.org The MP2 (Møller-Plesset perturbation theory of the second order) method is a type of post-Hartree-Fock ab initio method that includes electron correlation effects beyond the basic Hartree-Fock approximation. wikipedia.orgdovepress.com

Appropriate quantum chemical calculations utilizing the ab initio (MP2) method have been employed to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane and its derivatives, including this compound. acs.orgnih.govacs.orgnih.govresearchgate.net Full geometry optimization of these systems has been performed using the MP2 method with various basis sets, such as 6-311++G(d,p) and aug-cc-pVTZ. nih.govresearchgate.net To validate the computational responsiveness of the studied systems, the energies were computed and compared using MP2 calculations alongside DFT functionals like M06-2X and ωB97XD. nih.govacs.org The energies and dipole moments obtained from these methods were found to be comparable, although quantitative incongruity was non-negligible. acs.org Calculated bond angles at the MP2 level for related seven-membered rings showed significant deviation from ideal tetrahedral angles, indicating strain. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules. By applying classical mechanics, MD simulations can provide insights into the time-dependent behavior of molecular systems, including conformational changes and interactions. While the provided search results discuss molecular dynamics simulations in general contexts or for other cyclic systems thegoodscentscompany.comresearchgate.net, specific detailed information or data tables regarding molecular dynamics simulations applied solely to this compound were not prominently found within the provided snippets.

Prediction of Reactivity and Selectivity

Computational studies play a crucial role in predicting the reactivity and selectivity of organic molecules. By analyzing electronic structure, reaction pathways, and transition states, computational methods can help elucidate reaction mechanisms and predict preferred products.

For this compound, computational studies have investigated its reactivity, particularly in the context of cross-coupling reactions. Density functional theory (DFT) calculations have been used to explore plausible reaction pathways of the cross-coupling reaction between a haloalkane, such as this compound, and an aryl metal reagent catalyzed by iron-phosphine complexes. mdpi.comresearchgate.net These studies examined competitive pathways, such as β-hydrogen elimination, to understand the observed cross-coupling selectivity over elimination. mdpi.com

DFT studies on the reaction mechanism have explained the cross-coupling selectivity in terms of an Feᴵ/Feᴵᴵ/Feᴵᴵᴵ mechanism involving alkyl radical intermediates. mdpi.com The C-Br activation of this compound by an iron species has been identified as a step in the catalytic cycle. mdpi.comresearchgate.net Transition states and their energy barriers have been calculated to understand the kinetics of different reaction pathways. mdpi.com For instance, the activation barrier for the Br-atom transfer from a this compound species in a reaction with an iron(I) complex was calculated to be 6.8 kcal/mol. mdpi.com While the formation of an alkene byproduct was found to be kinetically favorable in some calculated pathways, it did not align with experimental observations, suggesting the importance of considering the full catalytic cycle and potentially other factors influencing the reaction outcome. mdpi.com

Beyond specific reaction mechanisms, molecular global reactivity descriptors such as Fukui function, frontier molecular orbitals (FMOs), and molecular electrostatic potential have been computed for this compound and related halogenated cycloheptanes using DFT methods (M06-2X, ωB97XD) and ab initio MP2 calculations to understand and compare their reactivity and stability. acs.orgnih.govacs.orgnih.govresearchgate.net These descriptors provide insights into the sites within the molecule that are most likely to participate in chemical reactions.

Applications of Bromocycloheptane in Advanced Organic Synthesis

Intermediate in Synthesis of Complex Organic Molecules

Bromocycloheptane serves as a valuable building block for constructing more complex organic molecules. solubilityofthings.com Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of the cycloheptane (B1346806) ring into various molecular frameworks. solubilityofthings.com This is crucial in advanced organic synthesis where the creation of intricate carbon skeletons is required. Research highlights its use in synthesizing complex organic compounds. mdpi.com

Synthesis of Cycloheptane Derivatives

As a halogenated cycloalkane, this compound is a key precursor for the synthesis of a wide range of cycloheptane derivatives. ontosight.ai The bromine atom can be readily replaced by various functional groups through different reaction pathways, leading to the formation of substituted cycloheptanes. These derivatives can possess diverse chemical and biological properties. ontosight.ai For example, cycloheptane derivatives have been explored for potential applications as antiviral agents and components of liquid crystals. ontosight.ai Studies have shown that this compound can be involved in reactions yielding bromocyclopentane (B41573) derivatives and cyclo-pentenes under specific conditions. rsc.org

Role in Pharmaceutical and Agrochemical Synthesis

This compound plays a significant role as an intermediate in the synthesis of compounds relevant to the pharmaceutical and agrochemical industries. ontosight.aisolubilityofthings.com Its unique structure, incorporating the seven-membered ring, can be a valuable moiety in the development of biologically active molecules. solubilityofthings.com It is utilized as a raw material for the synthesis of various pharmaceuticals and agrochemicals. google.com The compound's properties make it suitable for constructing cycloheptane-containing structures found in these products, contributing to the development of new drug candidates and agrochemical formulations. chemimpex.com

Precursor for Specific Synthetic Reagents (e.g., Grignard Reagents)

This compound can serve as a precursor for the generation of important organometallic reagents, such as Grignard reagents. wikipedia.org The reaction of this compound with magnesium turnings in an anhydrous organic solvent, typically diethyl ether or tetrahydrofuran, yields cycloheptylmagnesium bromide, a Grignard reagent. wikipedia.orglibretexts.org Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. libretexts.orggoogle.com This transformation is a fundamental method for extending carbon chains and synthesizing complex molecules. fiveable.me

Isotope Labeling and Tracing Studies

Isotopically labeled variants of this compound can be employed in isotope labeling and tracing studies. While direct information on labeled this compound is limited in the search results, the principle of using halogenated cycloalkanes with isotopic labels (like deuterium) for tracing is established. clearsynthdeutero.com Deuterated compounds, such as bromocyclopentane-d9, are used in metabolic tracing studies to follow the pathways of cyclic hydrocarbon derivatives within biological systems. clearsynthdeutero.com This application is valuable for understanding metabolic processes and reaction mechanisms. clearsynthdeutero.com The stable isotope labeling allows for tracking the movement and transformation of the labeled molecules using techniques like NMR spectroscopy or mass spectrometry. clearsynthdeutero.com Such studies can provide insights into reaction kinetics and mechanisms. escholarship.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16992 |

| Cycloheptane | 8443 |

| Cycloheptylmagnesium bromide | N/A (Grignard reagents are typically not listed with unique CIDs as they are reactive intermediates) |

| Bromocyclopentane | 8728 |

| Bromocyclopentane-d9 | 16213530 |

Data Table Example (Based on general reactivity principles and search results):

| Reaction Type | Reactant with this compound | Example Product Type | Relevant Section |

| Nucleophilic Substitution | Nucleophile (e.g., OH⁻, CN⁻) | Substituted Cycloheptane | 7.1, 7.2 |

| Grignard Reagent Formation | Magnesium | Cycloheptylmagnesium Bromide | 7.4 |

| Reaction with Carbonyls (via Grignard) | Aldehydes, Ketones, Esters | Alcohols, Ketones, etc. | 7.4 |

Environmental and Green Chemistry Considerations in Bromocycloheptane Research

Sustainable Synthetic Routes

Developing sustainable synthetic routes for bromocycloheptane involves exploring methods that utilize less hazardous reagents, reduce energy consumption, and employ more environmentally friendly solvents. Traditional methods for introducing bromine into cyclic systems can sometimes involve harsh conditions or generate significant waste.

Another approach focuses on metal-catalyzed cross-coupling reactions. Research into iron-catalyzed cross-coupling reactions of alkyl halides with organometallic reagents, such as alkenylzinc reagents, has shown promise for forming carbon-carbon bonds in a selective manner. While this specific research highlights olefin synthesis from alkyl halides, the underlying principles of using less expensive and environmentally friendly iron catalysts in place of more toxic or rare metals represent a move towards more sustainable practices in organic synthesis, which could potentially be relevant to future this compound chemistry or reactions involving this compound acs.orgmdpi.com. Organoalkali compounds, such as organosodium compounds, are also being explored as sustainable alternatives to less sustainable metals like lithium in transition-metal-catalyzed cross-coupling reactions researchgate.net. Hypervalent iodine compounds are also considered valuable and versatile reagents in synthetic organic chemistry due to their non-toxic and environmentally friendly features, finding potential applications in various oxidative functionalization reactions researchgate.net.

Furthermore, the concept of sustainable synthesis extends to the development of catalytic systems that can be reused, reducing the need for fresh catalyst in each reaction cycle. An economically competitive protocol using an inexpensive and environmentally friendly catalyst for the arylation of this compound with an organoaluminate reagent has been reported, where the catalyst could be reused at least four times with minimal loss of activity researchgate.net. This highlights the potential for developing reusable catalytic systems in this compound chemistry to improve sustainability.

The broader context of sustainable synthesis also includes exploring biocatalytic approaches, although specific examples for this compound synthesis are less commonly reported. However, the field of using microorganisms and enzymes for chemical transformations is growing as an eco-friendly and cost-effective alternative to traditional chemical synthesis, operating under milder conditions and generating less hazardous waste azonano.com.

Minimization of Byproduct Formation

Minimizing byproduct formation in the synthesis of this compound is a critical aspect of green chemistry, as it directly reduces waste and simplifies purification processes. Byproducts can arise from competing reaction pathways, over-reaction, or decomposition of reactants or products.

In bromination reactions, a common issue is the formation of undesired polybrominated products or products resulting from alternative reaction sites. For example, in the bromination of cycloheptene (B1346976), controlling reaction parameters like temperature, solvent, and stoichiometry is crucial to favor mono-bromination and minimize the formation of di-bromination byproducts . Low temperatures (0–5°C) and a 1:1 molar ratio of the brominating agent to the cycloheptene substrate can help suppress the formation of di-bromide byproducts .

Research into reaction mechanisms can also provide insights into minimizing byproduct formation. Density functional theory (DFT) calculations have been used to study the reaction pathways in metal-catalyzed cross-coupling reactions involving this compound. These studies help to understand competitive pathways, such as β-hydrogen elimination, which can lead to the formation of alkene byproducts. By understanding the energy barriers and transition states of different pathways, reaction conditions or catalysts can be designed to favor the desired product over the byproducts mdpi.com. For instance, in some iron-catalyzed cross-coupling reactions with this compound, the formation of alkene byproducts was found to be kinetically favorable, but mechanistic understanding allowed for the identification of conditions where the desired cross-coupling product is predominantly formed mdpi.com.

The choice of catalyst and reaction conditions plays a significant role in controlling selectivity and minimizing unwanted side reactions. The development of highly selective catalytic systems is a key strategy in green chemistry for reducing byproduct formation acs.org.

Q & A

Q. How can Bromocycloheptane be synthesized, and what methods are recommended to confirm its purity?

this compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of cycloheptyl bromide. A copper-catalyzed procedure involves reacting this compound with amides under photoinduced conditions, followed by purification using column chromatography (e.g., hexanes/EtOAC gradient) . Purity confirmation requires gas chromatography-mass spectrometry (GC-MS) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. For example, H NMR peaks at δ 1.14–2.02 ppm (cycloheptyl protons) and δ 3.87–5.40 ppm (amide coupling) are critical identifiers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- PPE : Anti-static lab coats, nitrile gloves, and EN 166-certified safety goggles to prevent skin/eye contact .